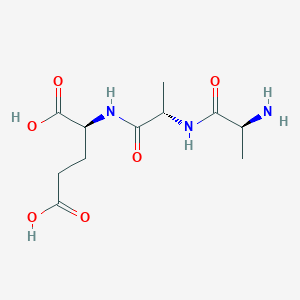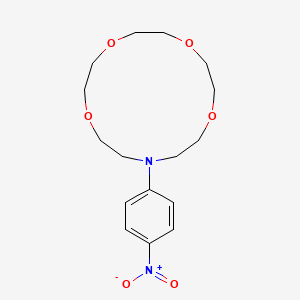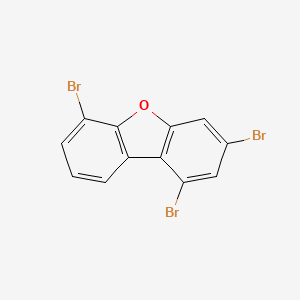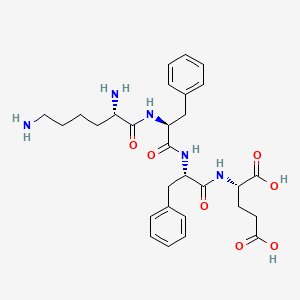
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- is a peptide compound composed of four amino acids: L-glutamic acid, L-lysine, L-phenylalanine, and another L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-phenylalanine and the second L-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: The peptide can be reduced to modify its structure and properties.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents.
Major Products Formed
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Modified peptides with altered structural properties.
Substitution: Peptide analogs with different amino acid sequences.
Scientific Research Applications
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors to influence cellular responses or inhibit enzyme activity to regulate metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-tyrosyl-L-arginyl-L-alanyl-L-arginyl-L-α-glutamyl-L-prolyl-L-valyl-L-threonyl-L-lysyl-L-alanyl-
- L-Glutamic acid, glycyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-leucyl-L-isoleucyl-L-prolyl-L-lysyl-L-isoleucyl-L-isoleucyl-L-seryl-L-seryl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-lysyl-L-threonyl-L-leucyl-L-leucyl-L-seryl-L-alanyl-L-valylglycyl-L-seryl-L-alanyl-L-leucyl-L-seryl-L-seryl-L-serylglycyl-
Uniqueness
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
428815-89-8 |
|---|---|
Molecular Formula |
C29H39N5O7 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H39N5O7/c30-16-8-7-13-21(31)26(37)33-23(17-19-9-3-1-4-10-19)28(39)34-24(18-20-11-5-2-6-12-20)27(38)32-22(29(40)41)14-15-25(35)36/h1-6,9-12,21-24H,7-8,13-18,30-31H2,(H,32,38)(H,33,37)(H,34,39)(H,35,36)(H,40,41)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
VTCJSAVFRBZBDF-ZJZGAYNASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


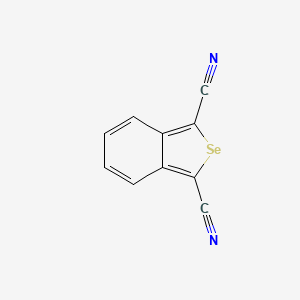
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
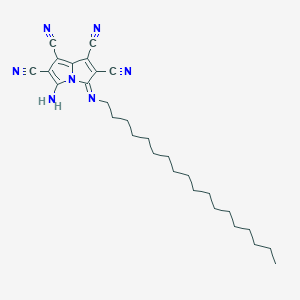
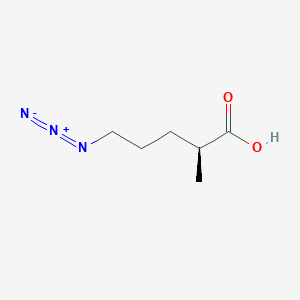
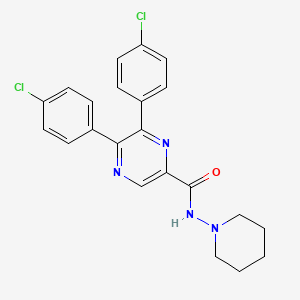
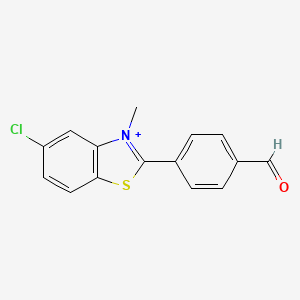

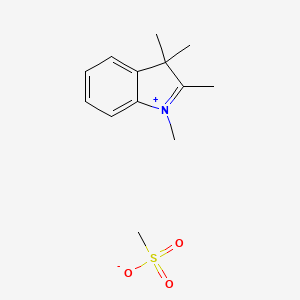

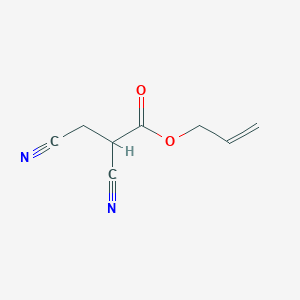
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
